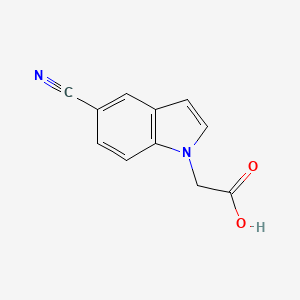![molecular formula C16H20N2O2 B1452197 Acide 3-{3,5-diméthyl-1-[(4-méthylphényl)méthyl]-1H-pyrazol-4-yl}propanoïque CAS No. 1154582-83-8](/img/structure/B1452197.png)
Acide 3-{3,5-diméthyl-1-[(4-méthylphényl)méthyl]-1H-pyrazol-4-yl}propanoïque
Vue d'ensemble
Description
The compound “3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Applications De Recherche Scientifique
Chimie médicinale : Agent antileishmanien et antimalarique
Ce composé a été étudié pour son utilisation potentielle dans la lutte contre les maladies parasitaires. Une étude de simulation moléculaire a justifié son activité antipromastigote in vitro puissante, montrant un modèle d’ajustement souhaitable dans la poche LmPTR1 (site actif) caractérisé par une énergie libre de liaison plus faible . Cela suggère son potentiel en tant que composé principal pour le développement de nouveaux médicaments antileishmaniens et antimalariques.
Agriculture : Développement de pesticides
En agriculture, les dérivés du composé pyrazole ont été explorés pour leurs propriétés antibactériennes, antifongiques et antiparasitaires . Ces activités sont cruciales pour le développement de nouveaux pesticides qui peuvent protéger les cultures contre divers agents pathogènes, assurant la sécurité alimentaire et la durabilité de l’agriculture.
Science des matériaux : Synthèse organique
Le composé sert de bloc de construction en synthèse organique, en particulier dans la formation de chromophores donneur-accepteur par condensation de Knoevenagel . Ces chromophores ont des applications en photoélectronique, en photophotonique et en photothérapie dynamique, mettant en évidence le rôle du composé dans l’avancement de la science des matériaux.
Science de l’environnement : Biomarqueur du stress oxydatif
La recherche a indiqué que les dérivés du pyrazole peuvent être utilisés pour évaluer le stress oxydatif dans les échantillons environnementaux en mesurant les niveaux de malondialdéhyde (MDA), un biomarqueur des lésions oxydatives . Cette application est essentielle pour surveiller la santé environnementale et l’impact des polluants.
Biochimie : Études d’inhibition enzymatique
Les dérivés du composé ont été impliqués dans des études liées à l’inhibition enzymatique, en particulier l’acétylcholinestérase (AchE) . L’AchE est une enzyme principale du système nerveux cholinergique, et son inhibition peut conduire à des informations significatives sur la transmission de l’influx nerveux et les troubles associés.
Industrie pharmaceutique : Synthèse de médicaments
Dans l’industrie pharmaceutique, les dérivés du composé sont utilisés comme précurseurs pour la synthèse de pyrazoles polycycliques fusionnés bioactifs . Ces composés se sont montrés prometteurs dans le développement de nouveaux médicaments avec diverses applications thérapeutiques.
Mécanisme D'action
The mechanism of action of 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been shown to inhibit COX-2 more selectively than COX-1, which may contribute to its anti-inflammatory activity. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has also been shown to inhibit acetylcholinesterase activity, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic activities in animal models. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has also been shown to reduce the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. In addition, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has been shown to reduce acetylcholinesterase activity, which may contribute to its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has several advantages for lab experiments, including its high purity and stability. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid is also relatively easy to synthesize using different methods. However, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid has several potential future directions for research. In the field of medicinal chemistry, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could be further evaluated for its potential use as a drug candidate for the treatment of Alzheimer's disease. In the field of agriculture, 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could be further evaluated for its potential use as a nitrification inhibitor to reduce nitrogen loss and increase crop yield. 3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid could also be evaluated for its potential use in other fields, such as materials science or catalysis.
Propriétés
IUPAC Name |
3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-6-14(7-5-11)10-18-13(3)15(12(2)17-18)8-9-16(19)20/h4-7H,8-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBXPUZXSXJILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




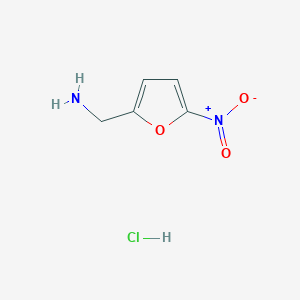
![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)

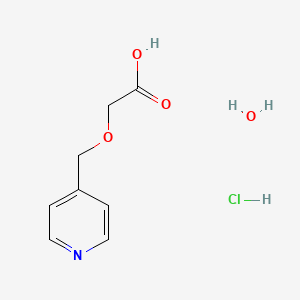
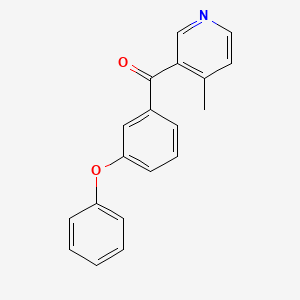
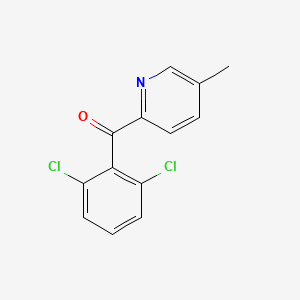
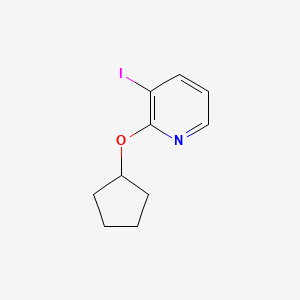
![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)
![3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1452129.png)
![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)
